molecular formula C13H16ClNO3 B6644846 (2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid

(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid

Cat. No. B6644846
M. Wt: 269.72 g/mol
InChI Key: LAHJQTKOKCFRIW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid, commonly known as CBM-588, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme and has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Mechanism of Action

CBM-588 exerts its pharmacological effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, CBM-588 reduces the production of these inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CBM-588 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation. It has also been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CBM-588 has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in inflamed tissues, indicating its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBM-588 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of CBM-588 is its potential toxicity, which needs to be carefully evaluated before its clinical use.

Future Directions

There are several potential future directions for the research on CBM-588. One of the areas of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CBM-588. Another area of interest is the evaluation of the potential use of CBM-588 in the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Furthermore, the potential use of CBM-588 in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, needs to be explored.

Synthesis Methods

CBM-588 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-chloro-2-methylbenzoic acid with 2-amino-3-methylbutanoic acid followed by the protection of the amino group and subsequent deprotection to yield the final product.

Scientific Research Applications

CBM-588 has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases and cancer. It has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation. In addition, CBM-588 has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-7(2)11(13(17)18)15-12(16)9-5-4-6-10(14)8(9)3/h4-7,11H,1-3H3,(H,15,16)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHJQTKOKCFRIW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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